R-3-BP is also being explored for its potential applications in other scientific fields, such as:
(R)-3-Benzyloxy-pyrrolidine is an organic compound characterized by its molecular formula C11H15NO and a molecular weight of 179.25 g/mol. It features a pyrrolidine ring substituted at the 3-position with a benzyloxy group. This compound exists in two enantiomeric forms, with the (R)-configuration being particularly important for its biological properties and reactivity in
The biological activity of (R)-3-Benzyloxy-pyrrolidine has been explored in various studies. Its chirality influences its interaction with biological targets, potentially enhancing its efficacy as a pharmacological agent. Some reported activities include:
Several synthetic pathways have been developed to produce (R)-3-Benzyloxy-pyrrolidine:
(R)-3-Benzyloxy-pyrrolidine serves as an essential building block in organic synthesis and medicinal chemistry. Its applications include:
Studies on the interactions of (R)-3-Benzyloxy-pyrrolidine with biological systems have revealed its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity to specific receptors or enzymes involved in metabolic pathways, which could elucidate its mechanism of action and therapeutic potential .
Several compounds share structural similarities with (R)-3-Benzyloxy-pyrrolidine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Benzyloxy)pyrrolidine | C11H15NO | Non-chiral variant; serves as a precursor |
| (S)-3-Benzyloxy-pyrrolidine | C11H15NO | Enantiomeric form; may exhibit different biological activity |
| 1-Benzylpyrrolidine | C12H15N | Lacks the benzyloxy group; different reactivity |
The uniqueness of (R)-3-Benzyloxy-pyrrolidine lies in its specific chirality and functional group arrangement, which significantly influence its reactivity and biological properties compared to these similar compounds.
(R)-3-Benzyloxy-pyrrolidine belongs to the class of heterocyclic amines, characterized by a pyrrolidine ring (a five-membered saturated amine) with a benzyloxy (-OCH$$2$$C$$6$$H$$_5$$) substituent at the 3-position. The absolute stereochemistry at this position is defined as R, confirmed via X-ray crystallography. The compound exists as a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature, with a purity typically exceeding 97%.
Nuclear Magnetic Resonance (NMR):
X-ray Crystallography:
Crystalline samples resolve the R-configuration at C3, with a dihedral angle of 112° between the pyrrolidine ring and benzyl group.